2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound featuring a combination of aromatic, thiazole, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Ether Formation: The 2,3-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2,3-dimethylphenol reacts with an appropriate halide.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the 2,3-dimethylphenoxy derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used in research to study biochemical pathways.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide
Uniqueness
The unique combination of functional groups in 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide provides it with distinct chemical and biological properties. The presence of both a thiazole ring and an amide linkage makes it particularly versatile in binding to various molecular targets, which can be advantageous in drug development and other applications.
Properties
Molecular Formula |
C23H26N2O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-15-6-5-7-21(16(15)2)28-17(3)22(26)24-13-12-19-14-29-23(25-19)18-8-10-20(27-4)11-9-18/h5-11,14,17H,12-13H2,1-4H3,(H,24,26) |
InChI Key |
BWEOBOBFYMRADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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